4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid

Catalog No.
S12205294
CAS No.
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid

Product Name

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid

IUPAC Name

4-hydroxy-1H-benzimidazole-5-carboxylic acid

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c11-7-4(8(12)13)1-2-5-6(7)10-3-9-5/h1-3,11H,(H,9,10)(H,12,13)

InChI Key

PDRMRPDNWSXXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)O)N=CN2

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic organic compound characterized by a fused imidazole and benzene ring structure. The compound features a hydroxyl group at the 4-position and a carboxylic acid group at the 5-position of the benzimidazole moiety. Its molecular formula is C8H6N2O3C_8H_6N_2O_3, and it is known for its potential biological activities and applications in medicinal chemistry.

Typical of carboxylic acids and hydroxyl-containing compounds:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Acylation: The hydroxyl group can be acylated to form esters or amides.
  • Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions enable the modification of the compound for various applications in drug development and synthesis.

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid exhibits significant biological activity, including:

  • Antibacterial Properties: It has shown effectiveness against various bacterial strains.
  • Anticancer Activity: The compound has been studied for its potential to inhibit cancer cell proliferation.
  • Antiviral Effects: Preliminary studies indicate potential antiviral properties, making it a candidate for further research in antiviral drug development.
  • Enzyme Inhibition: It acts as an inhibitor for several enzymes, including α-glucosidase and cyclooxygenase, which are relevant in metabolic disorders and inflammation.

Several methods exist for synthesizing 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid, including:

  • Heterocyclization Reaction: A common method involves the reaction of appropriate aniline derivatives with carboxylic acids under acidic conditions to form the benzimidazole structure. This method often requires heating and specific catalysts.
  • One-Pot Synthesis: Recent advances have allowed for one-pot synthesis methods that simplify the reaction conditions while maintaining high yields. For instance, ethyl 4-(methylamino)-3-nitrobenzoate can be reacted with aldehydes in the presence of sodium dithionite in dimethyl sulfoxide at elevated temperatures .

The unique properties of 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid make it valuable in various fields:

  • Pharmaceuticals: Due to its antibacterial and anticancer properties, it is being explored as a lead compound in drug development.
  • Agricultural Chemistry: Its efficacy against pathogens suggests potential as a pesticide or fungicide.
  • Material Science: The compound's photophysical properties may allow its use in developing new materials, such as fluorescent probes.

Studies investigating the interactions of 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid with biological macromolecules reveal that it can effectively bind to proteins and enzymes. This binding may alter enzyme activity or protein function, leading to its observed biological effects. Research utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy has been conducted to quantify these interactions.

Several compounds share structural similarities with 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-HydroxybenzimidazoleHydroxyl group at position 5Known for strong antibacterial activity
2-Hydroxybenzo[d]imidazoleHydroxyl group at position 2Exhibits antifungal properties
1H-imidazole-4-carboxylic acidImidazole ring with carboxylic acid functionalityUsed in various biochemical studies

The uniqueness of 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid lies in its specific positioning of functional groups, which contributes to its distinct biological activities compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

178.03784206 g/mol

Monoisotopic Mass

178.03784206 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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